molecular formula C29H25ClN4O2S B4097051 5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide

5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide

Cat. No.: B4097051
M. Wt: 529.1 g/mol
InChI Key: IQCWLDYGPATMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a piperazine moiety, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperazine Moiety: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group is introduced via an acylation reaction using phenylcarbonyl chloride.

    Attachment to the Naphthalene Ring: The final step involves coupling the piperazine derivative with a naphthalene carboxylic acid derivative under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or thiol derivatives.

Scientific Research Applications

5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene ring, piperazine moiety, and phenylcarbonyl group, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-5-chloronaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25ClN4O2S/c30-24-13-7-10-21-22(24)11-6-12-23(21)27(35)32-29(37)31-25-14-4-5-15-26(25)33-16-18-34(19-17-33)28(36)20-8-2-1-3-9-20/h1-15H,16-19H2,(H2,31,32,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCWLDYGPATMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide
Reactant of Route 3
5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide
Reactant of Route 6
5-chloro-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.